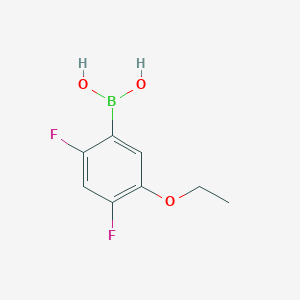

(5-Ethoxy-2,4-difluorophenyl)boronic acid

Description

BenchChem offers high-quality (5-Ethoxy-2,4-difluorophenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Ethoxy-2,4-difluorophenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-ethoxy-2,4-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF2O3/c1-2-14-8-3-5(9(12)13)6(10)4-7(8)11/h3-4,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POUSZLWTMJIPDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)F)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681740 | |

| Record name | (5-Ethoxy-2,4-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900175-12-4 | |

| Record name | B-(5-Ethoxy-2,4-difluorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=900175-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Ethoxy-2,4-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

(5-Ethoxy-2,4-difluorophenyl)boronic acid: A Technical Guide for Advanced Synthesis

Introduction: The Strategic Advantage of Fluorinated Arylboronic Acids in Modern Chemistry

Arylboronic acids are indispensable reagents in contemporary organic synthesis, primarily owing to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This class of compounds offers a powerful platform for the construction of carbon-carbon bonds, which is fundamental to the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3][4] The strategic incorporation of fluorine atoms into the aryl ring of boronic acids can profoundly influence the physicochemical and pharmacological properties of the resulting molecules. Fluorine's high electronegativity and relatively small size can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, making fluorinated arylboronic acids highly sought-after building blocks in drug discovery.[5][6]

This technical guide provides an in-depth exploration of the chemical properties, reactivity, and applications of (5-Ethoxy-2,4-difluorophenyl)boronic acid , a specialized reagent that combines the benefits of difluorination with the modulating effect of an ethoxy group. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this compound in their synthetic endeavors.

Core Chemical and Physical Properties

(5-Ethoxy-2,4-difluorophenyl)boronic acid is a solid compound at room temperature.[7] While detailed experimental data for this specific molecule is not extensively published, its properties can be understood in the context of its structural analogue, 2,4-difluorophenylboronic acid, with considerations for the electronic and steric contributions of the C5-ethoxy group.

Structural and General Data

| Property | Value | Source(s) |

| Chemical Name | (5-Ethoxy-2,4-difluorophenyl)boronic acid | N/A |

| CAS Number | 900175-12-4 | [8][9][10] |

| Molecular Formula | C8H9BF2O3 | [7] |

| Molecular Weight | 202.0 g/mol | [7] |

| Purity | ≥98% (Commercially available) | [7] |

| Physical Form | Solid | [7] |

| Canonical SMILES | CCOC1=CC(=C(C=C1F)B(O)O)F | N/A |

| InChI Key | InChI=1S/C8H9BF2O3/c1-2-14-8-3-5(9(12)13)6(10)4-7(8)11/h3-4,12-13H,2H2,1H3 | [7] |

Spectroscopic Characterization: An Predictive Overview

Detailed NMR spectra for (5-Ethoxy-2,4-difluorophenyl)boronic acid are not widely published. However, based on its structure and general principles of NMR spectroscopy for organoboron and fluorinated compounds, the following characteristic signals can be anticipated.[12][13][14]

Expected NMR Spectral Data

| Nucleus | Expected Chemical Shift (δ, ppm) | Key Features and Couplings |

| ¹H NMR | 1.4-1.5 (t, 3H), 4.1-4.2 (q, 2H), 6.8-7.8 (m, 2H), 8.0-8.5 (br s, 2H) | - Triplet and quartet for the ethoxy group. - Complex multiplets for the aromatic protons due to H-H and H-F couplings. - A broad singlet for the B(OH)₂ protons, which is solvent and concentration-dependent. |

| ¹³C NMR | 14-15, 64-65, 100-165 | - Signals for the ethoxy group carbons. - Aromatic carbons will show characteristic C-F coupling constants. The carbon attached to the boron atom may exhibit a broad signal. |

| ¹⁹F NMR | -110 to -140 | - Two distinct signals are expected for the two non-equivalent fluorine atoms. |

| ¹¹B NMR | 28-33 | - A single, broad signal characteristic of a trigonal planar boronic acid.[15][16] |

Note: The exact chemical shifts and coupling constants will vary depending on the solvent, concentration, and the specific NMR instrument used.[13]

Reactivity and Synthetic Utility: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of (5-Ethoxy-2,4-difluorophenyl)boronic acid in organic synthesis is as a coupling partner in the Suzuki-Miyaura reaction.[1][2] This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an organic halide or triflate, enabling the synthesis of complex biaryl and related structures.[17][18]

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Caption: Figure 1. Catalytic Cycle of the Suzuki-Miyaura Reaction.

Causality in Experimental Design: A Protocol Framework

A successful Suzuki-Miyaura coupling hinges on the careful selection of reaction parameters. The following protocol provides a general framework for the use of (5-Ethoxy-2,4-difluorophenyl)boronic acid. The choice of catalyst, base, and solvent is critical and often requires optimization based on the specific substrate.

Step-by-Step Experimental Protocol:

-

Inert Atmosphere: To a dry reaction vessel, add the aryl halide (1.0 equiv.), (5-Ethoxy-2,4-difluorophenyl)boronic acid (1.2-1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). The use of an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent the oxidation of the Pd(0) catalyst.

-

Solvent and Base Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water). The biphasic system facilitates the dissolution of both the organic substrates and the inorganic base. Add the base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equiv.). The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[1]

-

Reaction Execution: Heat the reaction mixture with vigorous stirring. Reaction temperatures typically range from 80-110 °C. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and perform an aqueous work-up to remove the inorganic salts. The organic layer is then dried and concentrated under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel to yield the desired biaryl product.[19]

Applications in Medicinal Chemistry and Drug Discovery

The incorporation of the (5-ethoxy-2,4-difluorophenyl) moiety into small molecules is a strategic approach in medicinal chemistry to enhance their therapeutic potential.[3][4] Boronic acid-containing drugs, such as the proteasome inhibitor Bortezomib (Velcade®), have demonstrated significant clinical success, stimulating further interest in this class of compounds.[6][20]

The unique substitution pattern of (5-Ethoxy-2,4-difluorophenyl)boronic acid offers several advantages:

-

Modulation of Physicochemical Properties: The two fluorine atoms can increase metabolic stability and binding affinity, while the ethoxy group can be used to fine-tune solubility and lipophilicity.[5]

-

Bioisosteric Replacement: The boronic acid group can act as a bioisostere for other functional groups, such as carboxylic acids, potentially leading to novel biological activities.

-

Versatile Synthetic Handle: As a key building block in Suzuki-Miyaura coupling, it allows for the efficient construction of diverse chemical libraries for high-throughput screening.

Safety and Handling

While comprehensive toxicological data for (5-Ethoxy-2,4-difluorophenyl)boronic acid is not available, it should be handled with the standard precautions for laboratory chemicals. Based on data for structurally related fluorinated phenylboronic acids, this compound may cause skin and eye irritation.[9][10]

Recommended Handling Practices:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[7]

Conclusion

(5-Ethoxy-2,4-difluorophenyl)boronic acid is a valuable and specialized reagent for organic synthesis, particularly in the realm of medicinal chemistry. Its unique combination of a difluorinated phenyl ring and an ethoxy substituent provides a powerful tool for the synthesis of novel compounds with potentially enhanced pharmacological properties. A thorough understanding of its reactivity, particularly in the context of the Suzuki-Miyaura cross-coupling reaction, and adherence to safe handling practices are essential for its effective and responsible use in research and development.

References

-

Chatterjee, A. (n.d.). Suzuki Coupling. In Organic Reaction Mechanisms. Cambridge University Press. Available at: [Link]

-

Ghavre, M., et al. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Available at: [Link]

- Tripp, J. C., & Bull, J. A. (2017).

-

Lookchem. Cas 900175-12-4,(5-Ethoxy-2,4-difluorophenyl)boronic acid. Available at: [Link]

- Pérès, B., et al. (2015). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. Organic & Biomolecular Chemistry, 13(23), 6549-6555.

- Silva, S., et al. (2020).

-

ResearchGate. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

Wikipedia. Suzuki reaction. Available at: [Link]

- Al-Sanea, M. M., et al. (2022). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 27(21), 7545.

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]

- Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15079.

-

San Diego State University. 11B NMR Chemical Shifts. Available at: [Link]

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. Available at: [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available at: [Link]

-

Organic Syntheses. boronic esters. Available at: [Link]

- Huang, C.-Y., et al. (2019). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Polymers, 11(10), 1629.

-

Vendrell, M., et al. (n.d.). Photoacoustic Probes for Ratiometric Imaging of Copper(II). Available at: [Link]

- Google Patents. (n.d.). WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents.

-

PubChem. 2,4-Difluorophenylboronic acid. Available at: [Link]

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. labsolu.ca [labsolu.ca]

- 8. (5-Ethoxy-2,4-difluorophenyl)boronic acid | 900175-12-4 [chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. lookchem.com [lookchem.com]

- 11. chemimpex.com [chemimpex.com]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. par.nsf.gov [par.nsf.gov]

- 16. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 17. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Characterization of (5-Ethoxy-2,4-difluorophenyl)boronic acid

Introduction: The Strategic Importance of Fluorinated Boronic Acids in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and boronic acid moieties into molecular scaffolds has emerged as a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] The phenylboronic acid scaffold, in particular, is a cornerstone of modern synthetic chemistry, primarily due to its pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules.

(5-Ethoxy-2,4-difluorophenyl)boronic acid is a prime exemplar of a highly functionalized building block designed for the synthesis of bioactive molecules. The presence of two fluorine atoms on the phenyl ring can significantly influence the electronic properties, lipophilicity, metabolic stability, and binding affinity of a parent molecule. The ethoxy group provides an additional point of modification and can impact solubility and receptor interactions. This guide provides a comprehensive overview of the synthesis, characterization, and applications of (5-Ethoxy-2,4-difluorophenyl)boronic acid, tailored for researchers, scientists, and drug development professionals.

Synthesis of (5-Ethoxy-2,4-difluorophenyl)boronic acid: A Detailed Protocol and Mechanistic Insights

The synthesis of (5-Ethoxy-2,4-difluorophenyl)boronic acid is most effectively achieved through a Grignard reaction, a classic and robust method for the formation of carbon-carbon bonds. This approach involves the preparation of an organomagnesium halide (Grignard reagent) from the corresponding aryl halide, which is then reacted with a trialkyl borate ester. Subsequent hydrolysis of the resulting boronic ester furnishes the desired boronic acid.

Logical Workflow for the Synthesis

Caption: Synthetic workflow for (5-Ethoxy-2,4-difluorophenyl)boronic acid.

Step-by-Step Experimental Protocol

Step 1: Preparation of the Grignard Reagent (5-Ethoxy-2,4-difluorophenyl)magnesium bromide

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. The entire apparatus is flame-dried under a stream of inert gas (argon or nitrogen) to ensure anhydrous conditions.

-

Initiation: Magnesium turnings (1.2 equivalents) are placed in the flask, and the flask is gently warmed with a heat gun under a continuous flow of inert gas. A small crystal of iodine can be added to activate the magnesium surface. Anhydrous tetrahydrofuran (THF) is then added to cover the magnesium.

-

Grignard Formation: A solution of 1-bromo-5-ethoxy-2,4-difluorobenzene (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel. The reaction is typically initiated by gentle warming. Once the reaction starts, as evidenced by the disappearance of the iodine color and gentle refluxing of the solvent, the addition is continued at a rate that maintains a steady reflux. After the addition is complete, the reaction mixture is stirred at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Triisopropyl Borate

-

Cooling: The freshly prepared Grignard reagent is cooled to a low temperature, typically between -78 °C and -50 °C, using a dry ice/acetone bath.

-

Borate Addition: A solution of triisopropyl borate (1.5 equivalents) in anhydrous THF is added dropwise to the cold Grignard solution, maintaining the low temperature. The reaction is highly exothermic and careful temperature control is crucial to prevent side reactions.

-

Warming: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours or overnight.

Step 3: Hydrolysis and Work-up

-

Quenching: The reaction mixture is cooled in an ice bath and carefully quenched by the slow, dropwise addition of an aqueous acid solution, such as 1 M hydrochloric acid or sulfuric acid. This step hydrolyzes the boronic ester to the boronic acid and dissolves the magnesium salts.[4][5]

-

Extraction: The aqueous layer is separated and extracted multiple times with an organic solvent, such as diethyl ether or ethyl acetate.

-

Washing and Drying: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (5-Ethoxy-2,4-difluorophenyl)boronic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of an organic solvent and water or an organic solvent and a non-polar co-solvent like hexanes, to afford the final product as a white solid.

Characterization of (5-Ethoxy-2,4-difluorophenyl)boronic acid: A Spectroscopic Approach

The structural elucidation and purity assessment of (5-Ethoxy-2,4-difluorophenyl)boronic acid are primarily achieved through a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool.

Data Presentation: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear in the range of δ 6.5-7.5 ppm, exhibiting complex splitting patterns due to H-H and H-F couplings. The ethoxy group will show a triplet at approximately δ 1.4 ppm (CH₃) and a quartet at around δ 4.1 ppm (OCH₂). The boronic acid protons (B(OH)₂) will appear as a broad singlet, with its chemical shift being highly dependent on concentration and solvent. |

| ¹³C NMR | Aromatic carbons will be observed between δ 100-165 ppm. The carbon attached to the boron atom will be broad and may be difficult to observe. Carbons attached to fluorine will exhibit large one-bond C-F coupling constants. The ethoxy carbons will appear at approximately δ 15 ppm (CH₃) and δ 64 ppm (OCH₂). |

| ¹⁹F NMR | Two distinct signals are expected for the two non-equivalent fluorine atoms, likely in the range of -110 to -140 ppm. These signals will show coupling to each other (F-F coupling) and to the aromatic protons (H-F coupling).[6][7][8] |

| ¹¹B NMR | A single, broad signal is expected in the range of δ 28-33 ppm for the trigonal planar boronic acid.[9][10] |

| Mass Spec. | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |

| FT-IR | The infrared spectrum will exhibit characteristic absorption bands for O-H stretching of the boronic acid (a broad band around 3300 cm⁻¹), C-H stretching of the aromatic ring and ethoxy group, C=C stretching of the aromatic ring, and C-F and B-O stretching vibrations. |

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of (5-Ethoxy-2,4-difluorophenyl)boronic acid in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent can influence the chemical shifts, particularly for the labile boronic acid protons.

-

Instrumentation: Analyses should be performed on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

¹¹B NMR: Acquire a one-dimensional ¹¹B NMR spectrum. It is advisable to use a quartz NMR tube to avoid background signals from borosilicate glass.

-

Applications in Drug Development: A Key Building Block for Kinase Inhibitors

(5-Ethoxy-2,4-difluorophenyl)boronic acid is a valuable building block in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors for cancer therapy. The difluorophenyl moiety is a common feature in many biologically active compounds, where the fluorine atoms can enhance metabolic stability and binding affinity.[1]

Logical Relationship: From Boronic Acid to Bioactive Molecule

Caption: Role of (5-Ethoxy-2,4-difluorophenyl)boronic acid in drug synthesis.

A notable, albeit indirect, example of the utility of this structural motif is in the synthesis of Quizartinib , a potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor.[11] While various synthetic routes to Quizartinib exist, the core structure contains a substituted phenyl group that can be introduced via a Suzuki-Miyaura coupling reaction, for which (5-Ethoxy-2,4-difluorophenyl)boronic acid is a potential key precursor.[4] Quizartinib has been approved for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) that is FLT3-ITD positive.[11] The incorporation of the difluoro-substituted phenyl ring is crucial for its biological activity.

Conclusion

(5-Ethoxy-2,4-difluorophenyl)boronic acid stands as a testament to the enabling power of bespoke building blocks in modern organic synthesis and drug discovery. Its synthesis, while requiring careful execution of classic organometallic chemistry, is readily achievable. Its characterization relies on a suite of standard spectroscopic techniques that provide a comprehensive understanding of its structure and purity. The strategic application of this and similar fluorinated boronic acids will undoubtedly continue to fuel the discovery and development of novel therapeutics, underscoring the importance of a deep understanding of their synthesis and properties for researchers in the pharmaceutical sciences.

References

-

Wikipedia. Boronic acid. [Link]

-

Zhao K T, Zhang L X, Tang C L. Synthesis of Quizartinib. Chinese Journal of Pharmaceuticals. 2020, 51(01): 48-52. [Link]

-

Organic Chemistry Portal. Boronic acid synthesis by hydrolysis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Synthesis Applications of 1-Bromo-2,4-difluorobenzene. [Link]

-

The Royal Society of Chemistry. Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

Silva, F., et al. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry. 2010, 48(9), 726-731. [Link]

- Google Patents. Process for the preparation of 5-(2,4-difluorophenyl)-salicylic acid.

-

National Institutes of Health. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

- Google Patents. Boronic ester and acid compounds.

-

PubChem. Quizartinib. [Link]

-

ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules. [Link]

-

San Diego State University. 11B NMR Chemical Shifts. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 2,4-Difluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis of Quizartinib [cjph.com.cn]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene - Google Patents [patents.google.com]

- 8. 144025-03-6|2,4-Difluorophenylboronic acid|BLD Pharm [bldpharm.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 11. Quizartinib | C29H32N6O4S | CID 24889392 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (5-Ethoxy-2,4-difluorophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(5-Ethoxy-2,4-difluorophenyl)boronic acid, designated by CAS number 900175-12-4, is a highly functionalized organoboron compound that has emerged as a valuable building block in modern organic synthesis. Its unique electronic and structural properties, conferred by the combination of a boronic acid moiety with a difluoro and ethoxy-substituted phenyl ring, make it a key intermediate in the construction of complex molecules. This guide provides an in-depth analysis of its physicochemical properties, a detailed protocol for its application in Suzuki-Miyaura cross-coupling reactions, and an overview of its significance in the field of medicinal chemistry and drug discovery.

Introduction: The Strategic Importance of Fluorinated Boronic Acids

Boronic acids and their derivatives are foundational reagents in synthetic chemistry, prized for their stability, low toxicity, and versatile reactivity in metal-catalyzed reactions.[1] The introduction of fluorine atoms into arylboronic acid scaffolds can profoundly influence the parent molecule's properties, including metabolic stability, binding affinity to biological targets, and lipophilicity.[2] (5-Ethoxy-2,4-difluorophenyl)boronic acid exemplifies this strategic design, offering a trifunctional handle for molecular elaboration. The electron-withdrawing nature of the two fluorine atoms, combined with the electron-donating ethoxy group, creates a unique electronic environment that modulates the reactivity of the boronic acid and provides additional points for potential molecular interactions.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of a reagent is critical for its effective use in synthesis and for ensuring laboratory safety.

| Property | Value |

| CAS Number | 900175-12-4 |

| Molecular Formula | C8H9BF2O3 |

| Molecular Weight | 201.96 g/mol |

| Physical Form | Solid |

| Storage Temperature | Inert atmosphere, Room Temperature |

Note: Data compiled from multiple sources.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of (5-Ethoxy-2,4-difluorophenyl)boronic acid is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.[3]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide or iodide).

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic "ate" complex.[4][5]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, regenerating the Pd(0) catalyst and forming the desired C-C bond.

Below is a generalized workflow for this crucial reaction.

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Field-Proven Experimental Protocol

This protocol provides a reliable, self-validating methodology for the coupling of (5-Ethoxy-2,4-difluorophenyl)boronic acid with a generic aryl bromide.

Materials:

-

(5-Ethoxy-2,4-difluorophenyl)boronic acid (1.2 equivalents)

-

Aryl Bromide (1.0 equivalent)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 equivalents)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equivalents)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Standard laboratory glassware, stirring and heating equipment, inert gas line (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv.), (5-Ethoxy-2,4-difluorophenyl)boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Inerting the Atmosphere: Seal the flask with a septum and purge with nitrogen or argon gas for 15-20 minutes. This step is critical as the Pd(0) catalyst is sensitive to oxygen.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Subsequently, add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The solvent should be thoroughly degassed by bubbling with inert gas for at least 30 minutes prior to use.

-

Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of both the starting material and the final product. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

Expected NMR Spectral Data

The structural features of (5-Ethoxy-2,4-difluorophenyl)boronic acid give rise to a distinct NMR signature.

| Nucleus | Expected Chemical Shifts (δ, ppm) and Multiplicity |

| ¹H NMR | Aromatic protons will appear in the range of 7.0-8.0 ppm, showing complex splitting due to H-H and H-F couplings. The ethoxy group will show a quartet (~4.1 ppm) and a triplet (~1.4 ppm). The boronic acid protons (B(OH)₂) will present as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.[6] |

| ¹³C NMR | Aromatic carbons are observed between 100-165 ppm. Carbons attached to fluorine will exhibit large one-bond C-F coupling constants, which is a key diagnostic feature.[6] |

| ¹⁹F NMR | Two distinct signals are expected for the two non-equivalent fluorine atoms, typically in the range of -110 to -140 ppm.[6][7] |

| ¹¹B NMR | A single, broad signal is expected in the range of 28-33 ppm for the trigonal planar boronic acid.[6][8] |

Note: Specific chemical shifts can vary based on the solvent, concentration, and instrument used.

Significance in Drug Discovery and Development

The incorporation of the (5-ethoxy-2,4-difluorophenyl) moiety into molecular scaffolds is a strategic choice in medicinal chemistry. Boronic acids themselves have seen tremendous success, with several FDA-approved drugs like Bortezomib (Velcade) containing this functional group.[1][9][10] The specific substitution pattern of this reagent offers several potential advantages:

-

Metabolic Stability: The presence of fluorine atoms can block sites of metabolic oxidation, increasing the half-life of a drug candidate.[2]

-

Binding Affinity: The fluorine and ethoxy groups can participate in hydrogen bonding, dipole-dipole, and other non-covalent interactions within a protein's active site, potentially enhancing binding affinity and selectivity.[2]

-

Modulation of Physicochemical Properties: The substituents allow for fine-tuning of properties like pKa and lipophilicity, which are critical for optimizing a drug's pharmacokinetic profile.

Safety, Handling, and Storage

As with all chemical reagents, proper safety protocols must be followed when handling (5-Ethoxy-2,4-difluorophenyl)boronic acid.

-

Hazards: This compound is known to cause skin and serious eye irritation and may cause respiratory irritation.

-

Handling: Use only in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Avoid breathing dust.

-

First Aid: In case of skin contact, wash thoroughly with soap and water.[11] For eye contact, rinse cautiously with water for several minutes.[12] If inhaled, move the person to fresh air.

-

Storage: Store in a tightly closed container in a dry, well-ventilated place under an inert atmosphere.[11]

Conclusion

(5-Ethoxy-2,4-difluorophenyl)boronic acid is a sophisticated and highly valuable reagent for synthetic and medicinal chemists. Its well-defined structure and reactivity, particularly in the robust and reliable Suzuki-Miyaura cross-coupling reaction, provide a direct route to novel, complex molecules. The strategic incorporation of fluorine and ethoxy substituents offers chemists a powerful tool to modulate the biological and physical properties of target compounds, solidifying the role of this building block in the advancement of drug discovery and materials science.

References

-

Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

MDPI. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. [Link]

-

Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. PubMed. [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

-

Rodríguez-Cuamatzi, H., et al. (2009). 2,4-Difluorophenylboronic acid. PMC - NIH. [Link]

-

Organic Syntheses Procedure. (3,4,5-trifluorophenyl)boronic acid. [Link]

-

South Dakota State University Chemistry. 11B NMR Chemical Shifts. [Link]

-

Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]

-

ResearchGate. (2022). ¹⁹F NMR‐pH profile of a difluorinated aminoalkylboronic acid 5 a. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 9. mdpi.com [mdpi.com]

- 10. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. fishersci.com [fishersci.com]

Structure and properties of (5-Ethoxy-2,4-difluorophenyl)boronic acid

An In-Depth Technical Guide to (5-Ethoxy-2,4-difluorophenyl)boronic acid: Structure, Properties, and Applications

Foreword by the Senior Application Scientist

In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules have carved out a significant niche, offering unique electronic properties and metabolic stability. Among these, arylboronic acids stand as indispensable building blocks, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of (5-Ethoxy-2,4-difluorophenyl)boronic acid, a trifunctionalized reagent with significant potential in the synthesis of complex organic molecules. While specific data for this exact compound is sparse in publicly available literature, this guide will leverage data from its structural analogs, primarily 2,4-Difluorophenylboronic acid, to provide a robust and scientifically grounded resource for researchers, scientists, and professionals in drug development. The principles, protocols, and insights discussed herein are rooted in established organoboron chemistry and are intended to be a practical tool for the laboratory.

Molecular Structure and Physicochemical Properties

(5-Ethoxy-2,4-difluorophenyl)boronic acid is an aromatic boronic acid featuring a phenyl ring substituted with two fluorine atoms, an ethoxy group, and a boronic acid moiety. The strategic placement of these functional groups imparts a unique combination of steric and electronic properties that are highly valuable in organic synthesis.

Chemical Structure

The structure of (5-Ethoxy-2,4-difluorophenyl)boronic acid is characterized by a central benzene ring. The boronic acid group [-B(OH)₂] is at position 1, fluorine atoms are at positions 2 and 4, and an ethoxy group (-OCH₂CH₃) is at position 5.

Caption: 2D structure of (5-Ethoxy-2,4-difluorophenyl)boronic acid.

Physicochemical Data

The table below summarizes the key physicochemical properties of (5-Ethoxy-2,4-difluorophenyl)boronic acid and its parent compound, 2,4-Difluorophenylboronic acid, for comparative purposes.

| Property | (5-Ethoxy-2,4-difluorophenyl)boronic acid (Predicted/Estimated) | 2,4-Difluorophenylboronic acid (Experimental) |

| CAS Number | Not available | 144025-03-6[1][2][3][4] |

| Molecular Formula | C₈H₉BF₂O₃ | C₆H₅BF₂O₂[1][2] |

| Molecular Weight | 201.96 g/mol | 157.91 g/mol [1][2][4] |

| Appearance | Off-white to light beige powder (Predicted) | Off-white to light beige or yellow powder[1] |

| Melting Point | Not available | 247-250 °C[1][4] |

| Boiling Point | >300 °C (Predicted) | 251.0±50.0 °C (Predicted)[1] |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol (Predicted) | Slightly soluble in Chloroform, DMSO, Methanol[1] |

| pKa | ~8.5 (Predicted) | 8.47±0.58 (Predicted)[1] |

Synthesis and Purification

Arylboronic acids are typically synthesized via the reaction of an organometallic reagent (Grignard or organolithium) with a trialkyl borate, followed by acidic hydrolysis. The following is a generalized protocol for the synthesis of a substituted phenylboronic acid, adapted from established methods for 2,4-difluorophenylboronic acid.[1][5]

Synthetic Workflow

Caption: Generalized synthetic workflow for arylboronic acids.

Detailed Experimental Protocol

Materials:

-

1-Bromo-5-ethoxy-2,4-difluorobenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethyl borate

-

10% Sulfuric acid

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings. Add a small crystal of iodine and anhydrous THF. Heat the mixture to reflux. Add a small amount of 1-bromo-5-ethoxy-2,4-difluorobenzene to initiate the reaction. Once the reaction begins, add the remaining aryl bromide dropwise to maintain a gentle reflux. After the addition is complete, continue stirring at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Boration: In a separate flame-dried flask, dissolve trimethyl borate in anhydrous THF and cool the solution to -15 °C. Add the freshly prepared Grignard reagent dropwise to the trimethyl borate solution, maintaining the temperature at -15 °C.[1][5] After the addition, allow the mixture to stir at this temperature for an additional 30 minutes.

-

Hydrolysis and Workup: Allow the reaction mixture to warm to 0 °C. Slowly quench the reaction by the dropwise addition of 10% sulfuric acid until the solution is acidic.[1][5]

-

Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

-

Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid. The crude product can often be used directly in subsequent reactions or purified further by recrystallization.[1][5]

Spectroscopic Characterization

The structural elucidation of (5-Ethoxy-2,4-difluorophenyl)boronic acid relies on a combination of spectroscopic techniques. The expected spectral data, based on analogs like 2,4-difluorophenylboronic acid, are summarized below.[6][7]

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear in the range of 7.0-8.0 ppm, showing complex splitting patterns due to H-H and H-F couplings. The ethoxy group will show a quartet around 4.0 ppm and a triplet around 1.4 ppm. The B(OH)₂ protons will appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration.[6] |

| ¹³C NMR | Aromatic carbons are expected between 100-165 ppm. Carbons attached to fluorine will exhibit large one-bond C-F coupling constants. The carbon atom bonded to boron will show a broad signal.[6] |

| ¹⁹F NMR | Two distinct signals are expected for the two non-equivalent fluorine atoms, likely in the range of -110 to -140 ppm.[6][8] |

| ¹¹B NMR | A single, broad signal is anticipated in the range of 28-33 ppm, which is characteristic of a trigonal planar boronic acid.[6][9] |

Applications in Organic Synthesis: The Suzuki-Miyaura Coupling

(5-Ethoxy-2,4-difluorophenyl)boronic acid is an excellent candidate for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[10][11][12] This reaction is fundamental in the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.[4][12][13]

Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling involves a palladium catalyst cycling through three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

Materials:

-

(5-Ethoxy-2,4-difluorophenyl)boronic acid

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

-

To a reaction vessel, add the aryl halide, (5-Ethoxy-2,4-difluorophenyl)boronic acid (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).

-

Add the solvent system.

-

Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes.

-

Add the palladium catalyst under the inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Role in Drug Discovery and Medicinal Chemistry

Boronic acids are increasingly recognized for their therapeutic potential.[14][15][16] The incorporation of a boronic acid moiety can enhance the potency and improve the pharmacokinetic profile of drug candidates.[16] The presence of fluorine atoms, as in (5-Ethoxy-2,4-difluorophenyl)boronic acid, can further improve metabolic stability and binding affinity to target proteins.[13] Several FDA-approved drugs, such as Bortezomib (Velcade) and Ixazomib (Ninlaro), are boronic acid-containing compounds used in cancer therapy.[14][15] This highlights the significance of developing novel boronic acid building blocks for future drug discovery endeavors.[16]

Safety and Handling

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3][18]

-

Precautionary Statements:

-

Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[17][18]

-

Response:

-

IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[17][18]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[17]

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[17]

-

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. It is recommended to store in a cool, dry place under an inert atmosphere.[1][17][18]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[17][18]

Conclusion

(5-Ethoxy-2,4-difluorophenyl)boronic acid represents a valuable and versatile building block for organic synthesis. Its trifunctional nature provides a platform for creating complex molecular architectures, particularly through the robust and reliable Suzuki-Miyaura cross-coupling reaction. While direct experimental data for this specific compound is limited, a comprehensive understanding of its properties and reactivity can be extrapolated from its structural analogs. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this and similar reagents in their synthetic endeavors, ultimately contributing to advancements in medicinal chemistry and materials science.

References

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. Retrieved from [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024-10-10). Retrieved from [Link]

-

The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry - MDPI. Retrieved from [Link]

-

The Suzuki Reaction - Chem 115 Myers. Retrieved from [Link]

-

Design and discovery of boronic acid drugs - PubMed. (2020-06-01). Retrieved from [Link]

-

Suzuki reaction - Wikipedia. Retrieved from [Link]

-

2,4-Difluorophenylboronic acid - PMC - NIH. Retrieved from [Link]

-

(3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. Retrieved from [Link]

-

2,4-Difluorophenylboronic Acid: A Versatile Building Block for Innovation. (2025-10-24). Retrieved from [Link]

-

2,4-Difluorophenylboronic acid | C6H5BF2O2 | CID 2734334 - PubChem. Retrieved from [Link]

-

11 B NMR Chemical Shifts - SDSU Chemistry. Retrieved from [Link]

-

¹⁹F NMR‐pH profile of a difluorinated aminoalkylboronic acid 5 a;... - ResearchGate. Retrieved from [Link]

Sources

- 1. 2,4-Difluorophenylboronic acid | 144025-03-6 [chemicalbook.com]

- 2. 2,4-Difluorophenylboronic acid | C6H5BF2O2 | CID 2734334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 144025-03-6|2,4-Difluorophenylboronic acid|BLD Pharm [bldpharm.com]

- 4. 2,4-二氟苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2,4-Difluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2,4-Difluorophenylboronic acid(144025-03-6) 1H NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. tcichemicals.com [tcichemicals.com]

- 13. nbinno.com [nbinno.com]

- 14. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. WERCS Studio - Application Error [assets.thermofisher.com]

Spectroscopic Characterization of (5-Ethoxy-2,4-difluorophenyl)boronic acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of (5-Ethoxy-2,4-difluorophenyl)boronic acid, a key building block in contemporary drug discovery and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of essential spectroscopic techniques for structural elucidation and quality control. While specific experimental data for this compound is not publicly available, this guide synthesizes established principles and data from closely related analogs to present a robust predictive analysis.

Introduction to (5-Ethoxy-2,4-difluorophenyl)boronic acid

(5-Ethoxy-2,4-difluorophenyl)boronic acid belongs to the versatile class of organoboron compounds, which are pivotal reagents in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The unique substitution pattern of this molecule, featuring two electron-withdrawing fluorine atoms and an electron-donating ethoxy group on the phenyl ring, imparts distinct electronic properties that are of significant interest in the design of novel pharmaceuticals and organic materials. Accurate spectroscopic characterization is paramount to confirm its molecular structure and ensure its purity for subsequent applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For (5-Ethoxy-2,4-difluorophenyl)boronic acid, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

¹H NMR Spectroscopy

Theoretical Framework: Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) is influenced by the electron density around the proton, while spin-spin coupling provides information about adjacent non-equivalent protons.

Predicted ¹H NMR Spectrum:

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| B(OH)₂ | 8.0 - 8.5 | br s | - |

| H-6 | 7.5 - 7.8 | t | J(H-F) ≈ 8-9 |

| H-3 | 6.8 - 7.1 | t | J(H-F) ≈ 9-10 |

| OCH₂CH₃ | 4.0 - 4.2 | q | J(H-H) ≈ 7 |

| OCH₂CH₃ | 1.3 - 1.5 | t | J(H-H) ≈ 7 |

Rationale:

-

The boronic acid protons are expected to be broad and downfield due to chemical exchange and hydrogen bonding.

-

The aromatic protons will exhibit complex splitting patterns due to both H-H and H-F couplings. The chemical shifts are influenced by the opposing electronic effects of the fluorine and ethoxy substituents.[1]

-

The ethoxy group protons will show a characteristic quartet and triplet pattern.

Experimental Protocol:

-

Sample Preparation: Dissolve 10-20 mg of (5-Ethoxy-2,4-difluorophenyl)boronic acid in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Use a 30-degree pulse width and a relaxation delay of 1-2 seconds.

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.[1]

-

¹³C NMR Spectroscopy

Theoretical Framework: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. The chemical shifts are sensitive to the electronic environment, and couplings to fluorine (¹⁹F) can provide valuable structural information.

Predicted ¹³C NMR Spectrum:

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

| C-B | 125 - 135 | Broad or absent |

| C-F (C2, C4) | 155 - 165 | Large ¹J(C-F) |

| C-O | 150 - 160 | - |

| Aromatic CH | 100 - 115 | ²J(C-F) and ³J(C-F) |

| OCH₂CH₃ | 60 - 70 | - |

| OCH₂CH₃ | 10 - 20 | - |

Rationale:

-

The carbon attached to the boron atom is often broad due to the quadrupolar nature of the boron nucleus.

-

Carbons directly bonded to fluorine will show large one-bond coupling constants (¹J(C-F)).

-

Other aromatic carbons will exhibit smaller, longer-range C-F couplings.[1]

Experimental Protocol:

-

Sample Preparation: Use the same sample as for ¹H NMR.

-

Instrumentation: A high-resolution NMR spectrometer with a carbon probe.

-

Data Acquisition:

NMR Experimental Workflow

Caption: Workflow for NMR data acquisition and analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Theoretical Framework: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent technique for identifying functional groups.

Predicted FT-IR Data:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (boronic acid) | 3200 - 3600 | Broad, Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C stretch (aromatic) | 1600 - 1620 | Medium |

| B-O stretch | 1330 - 1380 | Strong |

| C-F stretch | 1100 - 1300 | Strong |

| C-O stretch (ether) | 1200 - 1250 | Strong |

Rationale:

-

The O-H stretch of the boronic acid will be a prominent broad band due to hydrogen bonding.[3][4]

-

The B-O stretching vibration is a characteristic and strong absorption for boronic acids.[4][5][6]

-

The C-F and C-O stretching bands will be strong and are key identifiers for the substituents on the phenyl ring.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrumentation: A standard FT-IR spectrometer.

-

Data Acquisition:

-

Record the spectrum typically from 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty ATR crystal or KBr pellet.

-

Acquire the sample spectrum and ratio it against the background.

-

Mass Spectrometry (MS)

Theoretical Framework: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the elemental composition of a molecule. Fragmentation patterns can offer further structural insights.

Predicted Mass Spectrometry Data:

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 203.06 | Molecular ion (protonated) |

| [M+Na]⁺ | 225.04 | Sodium adduct |

| [M-H₂O]⁺ | 185.05 | Loss of water |

| [M-B(OH)₂]⁺ | 159.05 | Loss of boronic acid group |

Rationale:

-

The exact mass can be used to confirm the elemental formula (C₈H₉BF₂O₃).

-

Phenylboronic acids can undergo fragmentation through the loss of water or the entire boronic acid moiety.[7][8] The fragmentation of phenyl boronic acids can result in characteristic ions such as BO⁻ and BO₂⁻ under certain ionization conditions.[7]

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive or negative ion mode.

-

For fragmentation studies, tandem mass spectrometry (MS/MS) can be performed.

-

Mass Spectrometry Experimental Workflow

Caption: Workflow for mass spectrometry data acquisition and analysis.

Conclusion

References

-

The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. (2019). Molecules. [Link]

-

Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. (2014). Beilstein Journal of Organic Chemistry. [Link]

-

Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. (1968). Canadian Journal of Chemistry. [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. (2015). Journal of Chemical Education. [Link]

-

Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. (1968). ResearchGate. [Link]

-

Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. (1968). Canadian Science Publishing. [Link]

-

FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). (n.d.). ResearchGate. [Link]

-

Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. (2019). MDPI. [Link]

-

Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. (2004). Langmuir. [Link]

-

Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. (2004). PubMed. [Link]

-

Photoacoustic Probes for Ratiometric Imaging of Copper(II). (n.d.). AWS. [Link]

-

Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. (2011). Analytical Chemistry. [Link]

-

Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]

-

Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (n.d.). University of Regensburg. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

Ion fragmentation of small molecules in mass spectrometry. (2010). University of Alabama at Birmingham. [Link]

-

DFT, FT-Raman, FT-IR, solution and solid state NMR studies of 2,4-dimethoxyphenylboronic acid. (2011). Comptes Rendus Chimie. [Link]

-

4-Fluorophenylboronic acid. (n.d.). PubChem. [Link]

-

DFT, FT-Raman, FT-IR, solution and solid state NMR studies of 2,4-dimethoxyphenylboronic acid. (2011). Comptes Rendus de l'Académie des Sciences. [Link]

-

2,4-Difluorophenylboronic acid. (n.d.). PubChem. [Link]

-

2,4-Difluorophenylboronic acid. (2009). Acta Crystallographica Section E: Structure Reports Online. [Link]

-

13C NMR Spectroscopy. (n.d.). Thieme. [Link]

-

Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

-

Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. (2018). Royal Society of Chemistry. [Link]

-

3-Fluorophenylboronic acid - Optional[1H NMR]. (n.d.). SpectraBase. [Link]

-

4-Fluorophenylboronic acid - Optional[13C NMR]. (n.d.). SpectraBase. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. tsapps.nist.gov [tsapps.nist.gov]

- 6. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

The Solubility of (5-Ethoxy-2,4-difluorophenyl)boronic acid in Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of (5-Ethoxy-2,4-difluorophenyl)boronic acid in organic solvents. While specific quantitative solubility data for this particular compound is not extensively documented in publicly available literature, this guide leverages data from structurally analogous phenylboronic acids to establish a predictive framework. Furthermore, it outlines robust experimental protocols for determining precise solubility, explains the underlying chemical principles governing solubility, and discusses the critical implications for synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions.

Understanding the Solubility of Phenylboronic Acids: Key Principles

The solubility of phenylboronic acids, including (5-Ethoxy-2,4-difluorophenyl)boronic acid, is governed by a combination of factors related to both the solute and the solvent. A nuanced understanding of these factors is crucial for solvent selection in synthesis, purification, and formulation.

A fundamental principle in predicting solubility is the "like dissolves like" rule, which suggests that substances with similar polarities are more likely to be soluble in one another.[1] The polarity of a phenylboronic acid is influenced by the substituents on the phenyl ring. In the case of (5-Ethoxy-2,4-difluorophenyl)boronic acid, the ethoxy group (-OCH2CH3) is an electron-donating group, while the two fluorine atoms are electron-withdrawing. This combination of substituents, along with the inherent polarity of the boronic acid group [-B(OH)2], results in a molecule with moderate polarity.

The type and position of substituents on the phenyl ring significantly impact the properties of boronic acid compounds, including their acidity, receptor activity, and solubility in both water and organic solvents.[2]

Boronic acids have the propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[2] This equilibrium between the monomeric acid and the trimeric boroxine can complicate solubility studies, as the two forms exhibit different solubilities.[3] The position of this equilibrium is influenced by factors such as the solvent and the specific substituents on the aryl ring.[3]

Predictive Solubility Framework based on Analogous Compounds

Due to the limited availability of specific solubility data for (5-Ethoxy-2,4-difluorophenyl)boronic acid, we can draw valuable inferences from studies on similar substituted phenylboronic acids. Research on phenylboronic acid and its isomers of isobutoxyphenylboronic acid in various organic solvents provides a strong predictive foundation.

Generally, phenylboronic acids exhibit high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[4][5][6] The introduction of an alkoxy group, such as an isobutoxy group, generally increases the solubility in most organic solvents compared to the parent phenylboronic acid.[2] Given that (5-Ethoxy-2,4-difluorophenyl)boronic acid also possesses an alkoxy (ethoxy) group, a similar trend of enhanced solubility in polar organic solvents can be anticipated.

The table below summarizes the solubility of phenylboronic acid in a selection of organic solvents, offering a baseline for estimating the behavior of its substituted derivatives.

| Solvent | Solubility Profile |

| Dipropyl ether | High |

| Acetone | High |

| 3-Pentanone | High |

| Chloroform | Moderate |

| Methylcyclohexane | Very Low |

Data derived from studies on phenylboronic acid.[4][5][6]

Experimental Protocols for Determining Solubility

For researchers requiring precise solubility data for (5-Ethoxy-2,4-difluorophenyl)boronic acid in a specific solvent system, direct experimental determination is recommended. The following are established methodologies for this purpose.

Gravimetric Method (Shake-Flask)

This traditional and reliable method involves creating a saturated solution and then determining the concentration of the solute.

Protocol:

-

Add an excess amount of (5-Ethoxy-2,4-difluorophenyl)boronic acid to a known volume of the desired organic solvent in a sealed vial.

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Evaporate the solvent from the supernatant under reduced pressure or gentle heating.

-

Weigh the remaining solid residue.

-

Calculate the solubility in terms of g/L or mol/L.

Workflow for Gravimetric Solubility Determination

Caption: Gravimetric method for solubility determination.

Dynamic Method (Turbidity Measurement)

This method involves monitoring the temperature at which a solution of known concentration becomes clear upon heating and turbid upon cooling.[2][4][5]

Protocol:

-

Prepare a series of samples with known concentrations of (5-Ethoxy-2,4-difluorophenyl)boronic acid in the chosen solvent.

-

Place a sample in a temperature-controlled apparatus equipped with a light source and a detector.

-

Slowly heat the sample while stirring and record the temperature at which the solution becomes clear (the last solid particle dissolves).

-

Slowly cool the sample and record the temperature at which turbidity first appears.

-

The average of these two temperatures is the saturation temperature for that concentration.

-

Repeat for all samples to construct a solubility curve (solubility vs. temperature).

Logical Flow of Dynamic Solubility Measurement

Caption: Impact of solubility on Suzuki-Miyaura reaction efficiency.

Conclusion

While direct, quantitative solubility data for (5-Ethoxy-2,4-difluorophenyl)boronic acid remains to be extensively published, a robust understanding of its likely behavior can be extrapolated from the study of analogous substituted phenylboronic acids. This guide provides the foundational knowledge and practical methodologies for researchers to confidently work with this important synthetic building block. The provided experimental protocols empower scientists to determine precise solubility in their specific systems, and the discussion on the implications for Suzuki-Miyaura coupling highlights the critical importance of informed solvent selection for successful synthetic outcomes.

References

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link]

-

ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4499–4505. [Link]

-

ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid... Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

- Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.

-

Stella, V. J., & Lopalco, A. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

- BenchChem. (2025). Solubility of Phenylboronic Acids in Organic Solvents: A Technical Guide.

-

Crapse, K. P., & Kyser, E. A. (2011). Literature Review of Boric Acid Solubility Data. UNT Digital Library. [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link]

-

Gruber-Woelfler, H., Radaschitz, P. F., Feenstra, P., & Khinast, J. G. (2010). Effect of the solvent on the reaction progress of Suzuki-Miyaura reactions of 1-bromo-4-methylbenzene and phenylboronic acid carried out with 2 mol% Pd(OAc)2-BOX-MPSG. ResearchGate. [Link]

-

Rodríguez-Cuamatzi, P., Tlahuext, H., & Höpfl, H. (2009). 2,4-Difluorophenylboronic acid. Acta Crystallographica Section E: Structure Reports Online, 65(1), o44–o45. [Link]

-

Gök, Y., & Çetinkaya, B. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 11(54), 34235–34246. [Link]

-

Shields, J. D., & Sanford, M. S. (2014). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 16(1), 132–135. [Link]

-

NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

- Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.

-

Cmoch, P., & Turek, J. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2306–2314. [Link]

-

ResearchGate. (n.d.). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. Retrieved from [Link]

-

Rodríguez-Cuamatzi, P., Tlahuext, H., & Höpfl, H. (2009). (PDF) 2,4-Difluorophenylboronic acid. ResearchGate. [Link]

Sources

(5-Ethoxy-2,4-difluorophenyl)boronic acid: A Technical Guide for Advanced Synthesis and Drug Discovery

This in-depth technical guide provides a comprehensive overview of (5-Ethoxy-2,4-difluorophenyl)boronic acid, a specialized building block with significant potential in medicinal chemistry and materials science. While direct off-the-shelf commercial availability is not widespread, this guide offers insights into its synthesis, physicochemical properties, and applications, empowering researchers to leverage this unique reagent in their discovery programs.

Introduction: The Strategic Value of Fluorinated Arylboronic Acids

Arylboronic acids are indispensable tools in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The incorporation of fluorine atoms and ether functionalities, such as the ethoxy group, into these structures can dramatically influence the pharmacokinetic and physicochemical properties of target molecules.[2] The specific substitution pattern of (5-Ethoxy-2,4-difluorophenyl)boronic acid—an electron-donating ethoxy group and two electron-withdrawing fluorine atoms on a phenylboronic acid scaffold—presents a unique combination of electronic and steric properties for fine-tuning molecular designs.

Boronic acids have seen a surge in interest within drug discovery, with several FDA-approved drugs containing this moiety.[3][4] Their ability to form reversible covalent bonds with biological targets and their utility in constructing complex molecular architectures underscore their importance.[5] This guide will delve into the technical nuances of (5-Ethoxy-2,4-difluorophenyl)boronic acid, providing a foundational understanding for its strategic application.

Physicochemical Properties and Structural Analogs

| Property | (5-Ethoxy-2-fluorophenyl)boronic acid[6] | 2,4-Difluorophenylboronic acid[7][8] | (4-Ethoxy-2,5-difluorophenyl)boronic acid[9] | Predicted: (5-Ethoxy-2,4-difluorophenyl)boronic acid |

| CAS Number | 900174-60-9 | 144025-03-6 | 1452575-83-5 | Not Assigned |

| Molecular Formula | C8H10BFO3 | C6H5BF2O2 | C8H9BF2O3 | C8H9BF2O3 |

| Molecular Weight | 183.97 g/mol | 157.91 g/mol | 201.96 g/mol | 201.96 g/mol |

| Appearance | Solid | Off-white to light beige or yellow powder | Solid | Expected to be a white to off-white solid |

| Purity | ≥98% | ≥98% | ≥95% | ≥95% (synthesis dependent) |

| Storage Conditions | Inert atmosphere, room temperature | Keep in dark place, Inert atmosphere, 2-8°C | Inert atmosphere, 2-8°C | Inert atmosphere, 2-8°C, protect from moisture |

The presence of the difluoro substitution pattern is anticipated to lower the pKa of the boronic acid compared to its non-fluorinated counterparts, potentially influencing its reactivity in coupling reactions. The ethoxy group, being an electron-donating group, will also modulate the electronic nature of the aromatic ring.

Proposed Synthesis and Purification

The synthesis of substituted phenylboronic acids is a well-established field in organic chemistry. A common and effective method involves the formation of a Grignard or organolithium reagent from the corresponding aryl halide, followed by quenching with a trialkyl borate.[10][11]

A plausible synthetic route for (5-Ethoxy-2,4-difluorophenyl)boronic acid is outlined below:

Caption: Proposed synthesis of (5-Ethoxy-2,4-difluorophenyl)boronic acid.

Experimental Protocol (Hypothetical):

-

Formation of the Organometallic Reagent: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings. Add anhydrous tetrahydrofuran (THF) to cover the magnesium. Initiate the reaction with a small crystal of iodine. Slowly add a solution of 1-bromo-5-ethoxy-2,4-difluorobenzene in anhydrous THF to maintain a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed.

-